Hydrogen-Bond Donor/Acceptor Ratio Dictates Supramolecular Assembly Potential Relative to Benzodioxole Analogs
The target compound presents a hydrogen-bond donor count of 3 and an acceptor count of 4, yielding a D/A ratio of 0.75. By contrast, the benzodioxole analog (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide (C₂₀H₂₀N₂O₅, MW 368.38) substitutes the furan ring with a fused 1,3-benzodioxole system, adding one oxygen acceptor without altering the donor count, giving an estimated D/A ratio of 0.67 [1]. This difference alters the prospective hydrogen-bonding complementarity with target protein active sites. The furan-3-yl oxygen of the target compound is a single-point acceptor positioned at the ring periphery, whereas the benzodioxole introduces dual oxygen acceptors in a constrained five-membered ring geometry [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor ratio (D/A) and acceptor geometry |
|---|---|
| Target Compound Data | 3 H-bond donors; 4 H-bond acceptors; D/A = 0.75; single furan oxygen acceptor at position 3 (meta-like orientation relative to acrylamide conjugation) |
| Comparator Or Baseline | (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide: 3 H-bond donors; ~5 H-bond acceptors (estimated); D/A ≈ 0.67; two oxygen acceptors in fused dioxole ring (data inferred from structure, not experimentally reported for comparator) |
| Quantified Difference | D/A ratio difference of +0.08 for the target; net reduction of one H-bond acceptor site changes potential for bifurcated hydrogen bonds |
| Conditions | Computed from molecular connectivity; no experimental binding data available |
Why This Matters
For fragment-based screening or co-crystallization campaigns, the distinct D/A ratio and single-point furan oxygen of the target compound offer a structurally simpler pharmacophore that may reduce ambiguous binding modes compared to multi-oxygen heterocyclic analogs.
- [1] MMsINC Database, Molecule MMs03399093; Physical and topological properties of (E)-3-(furan-3-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide. View Source
- [2] Gerusz, V. et al. Novel heterocyclic acrylamides and their use as pharmaceuticals. US Patent Application US20140357617A1, 2014. (Discloses benzodioxole-containing acrylamide analogs as FabI inhibitors.) View Source
